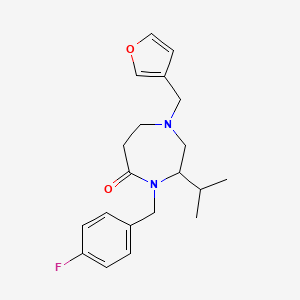![molecular formula C20H23NO3 B5304814 3-{[1-(3-hydroxybenzyl)-4-piperidinyl]methyl}benzoic acid](/img/structure/B5304814.png)
3-{[1-(3-hydroxybenzyl)-4-piperidinyl]methyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[1-(3-hydroxybenzyl)-4-piperidinyl]methyl}benzoic acid, commonly known as HPPB, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. HPPB is a benzamide derivative that has been synthesized for its potential use as a drug for the treatment of various diseases. In
作用機序
The mechanism of action of HPPB involves the inhibition of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, HPPB increases the levels of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, HPPB has been shown to activate the Nrf2 pathway, which is responsible for regulating antioxidant and anti-inflammatory responses in the body.
Biochemical and Physiological Effects
HPPB has been shown to have several biochemical and physiological effects. In animal studies, HPPB has been shown to improve cognitive function and memory, reduce oxidative stress, and reduce inflammation. Additionally, HPPB has been shown to have a protective effect on neurons in the brain, which can prevent the degeneration of neurons that is associated with neurological disorders.
実験室実験の利点と制限
One of the advantages of using HPPB in lab experiments is its ability to inhibit the enzyme acetylcholinesterase, which can be useful in studying the role of acetylcholine in cognitive function and memory. Additionally, HPPB has been shown to have neuroprotective properties, which can be useful in studying the mechanisms of neurodegeneration in neurological disorders. However, one of the limitations of using HPPB in lab experiments is its potential toxicity, which can limit its use in certain experimental conditions.
将来の方向性
There are several future directions for research on HPPB. One area of research is the development of HPPB derivatives that have improved pharmacological properties, such as increased potency and reduced toxicity. Additionally, further studies are needed to explore the potential applications of HPPB in the treatment of other diseases, such as cancer and inflammatory disorders. Finally, more research is needed to understand the mechanisms underlying the neuroprotective properties of HPPB, which can provide insights into the development of new treatments for neurological disorders.
Conclusion
In conclusion, HPPB is a benzamide derivative that has potential applications in various fields of scientific research. The synthesis of HPPB involves a multi-step process, and its scientific research applications include the treatment of neurological disorders and cancer. The mechanism of action of HPPB involves the inhibition of acetylcholinesterase and activation of the Nrf2 pathway. HPPB has several biochemical and physiological effects, and its use in lab experiments has advantages and limitations. Finally, there are several future directions for research on HPPB, including the development of HPPB derivatives and the exploration of its potential applications in other diseases.
合成法
The synthesis of HPPB involves a multi-step process that starts with the reaction of 3-hydroxybenzaldehyde with piperidine in the presence of a reducing agent. This reaction produces 1-(3-hydroxybenzyl)-4-piperidone, which is then reacted with benzyl chloride to produce 3-{[1-(3-hydroxybenzyl)-4-piperidinyl]methyl}benzyl chloride. The final step involves the reaction of 3-{[1-(3-hydroxybenzyl)-4-piperidinyl]methyl}benzyl chloride with sodium hydroxide to produce HPPB.
科学的研究の応用
HPPB has been studied for its potential applications in various fields of scientific research. One of the most promising applications of HPPB is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. HPPB has been shown to have neuroprotective properties that can prevent the degeneration of neurons in the brain. Additionally, HPPB has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
3-[[1-[(3-hydroxyphenyl)methyl]piperidin-4-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c22-19-6-2-4-17(13-19)14-21-9-7-15(8-10-21)11-16-3-1-5-18(12-16)20(23)24/h1-6,12-13,15,22H,7-11,14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZWNENBHCLMFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC(=CC=C2)C(=O)O)CC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-(7-{[N-(tert-butoxycarbonyl)alanyl]oxy}-5-hydroxy-4-oxo-4H-chromen-3-yl)-2-furoate](/img/structure/B5304733.png)
![N~4~-(2-methoxyethyl)-7-(1,3-thiazol-4-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5304736.png)
![[4-(benzyloxy)-3-bromo-5-methoxybenzyl]methylamine hydrochloride](/img/structure/B5304744.png)
![ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate](/img/structure/B5304765.png)
![5-nitro-6-[2-(3-thienyl)vinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5304779.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2,6-difluorobenzamide](/img/structure/B5304791.png)
![{3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,5-dioxo-1-pyrrolidinyl}acetic acid](/img/structure/B5304797.png)
![{3-[2-(1-phenyl-1H-pyrazol-5-yl)-1H-imidazol-1-yl]phenyl}methanol](/img/structure/B5304800.png)
![N-(3-acetylphenyl)-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5304807.png)
![4-benzyl-3-ethyl-1-[oxo(pyridin-3-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5304812.png)
![N-methyl-2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]-N-(2-quinoxalinylmethyl)acetamide](/img/structure/B5304822.png)
![2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5304827.png)
